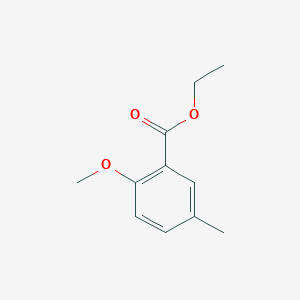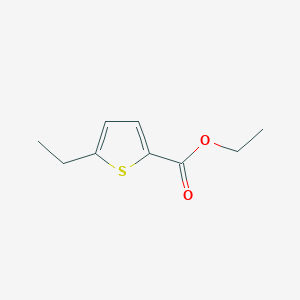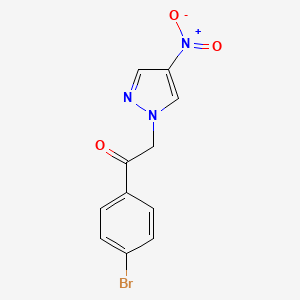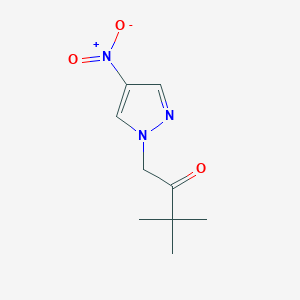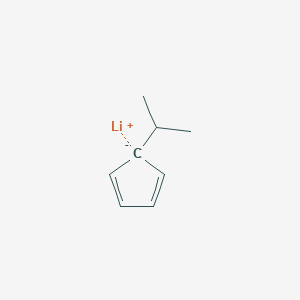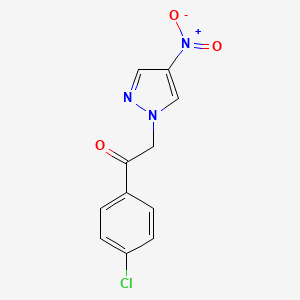
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, or CPNP, is a synthetic organic compound belonging to the class of nitrophenylpyrazoles. It is an important research compound due to its wide range of biological activities, and is used in a variety of scientific and medical applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves the reaction of 4-chloroacetophenone with 4-nitro-1H-pyrazole in the presence of a base to form the desired product.
Starting Materials
4-chloroacetophenone, 4-nitro-1H-pyrazole, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-chloroacetophenone and 4-nitro-1H-pyrazole in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
科学的研究の応用
CPNP has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been used in a variety of scientific and medical applications, including cancer research, drug discovery, and the development of anti-inflammatory drugs. In addition, CPNP has been used in the study of enzyme inhibitors, and as a tool for studying the effects of oxidative stress on cells.
作用機序
CPNP is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, CPNP can reduce inflammation and pain. In addition, CPNP has been found to have anti-tumor activity, which is thought to be mediated by its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
生化学的および生理学的効果
CPNP has been found to have a variety of biochemical and physiological effects. In animal studies, CPNP has been found to reduce inflammation, pain, and swelling in the joints. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, CPNP has been found to have anti-tumor effects, and to reduce oxidative stress in cells.
実験室実験の利点と制限
CPNP is a relatively safe compound, and is relatively easy to synthesize in the lab. However, it is important to note that CPNP is a relatively unstable compound, and can decompose over time. In addition, CPNP can be difficult to obtain in large quantities, and it is relatively expensive.
将来の方向性
CPNP has a wide range of potential applications in the medical and scientific fields. In the future, CPNP could be used to develop new anti-inflammatory drugs, to study the effects of oxidative stress on cells, and to develop new enzyme inhibitors. In addition, CPNP could be used to study the effects of COX-2 inhibition on cancer cells, and to develop new anti-tumor drugs. Finally, CPNP could be used to study the effects of oxidative stress on the cardiovascular system, and to develop new treatments for cardiovascular diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACXKSACNFLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


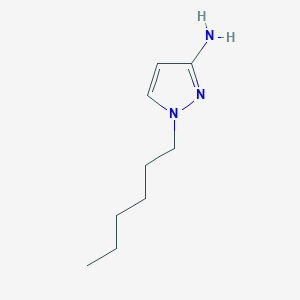
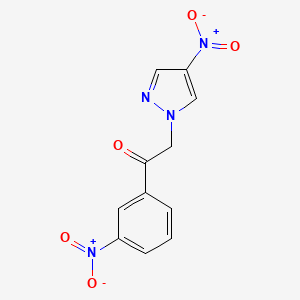
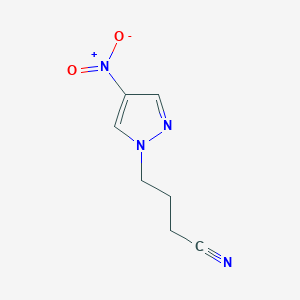
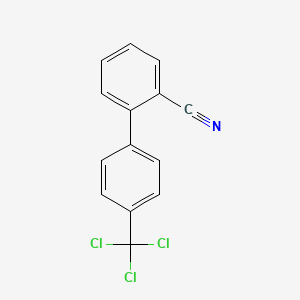
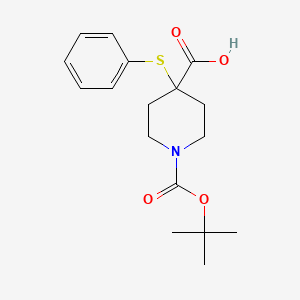
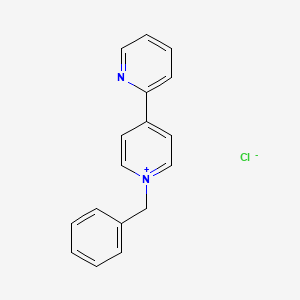
![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
